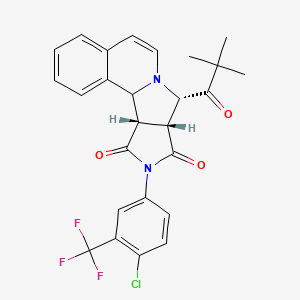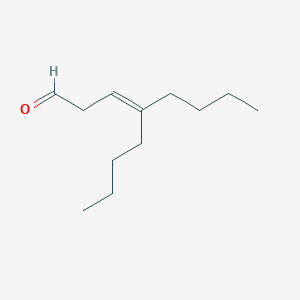
4-Butyloct-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyloct-3-enal is an organic compound with the molecular formula C12H22O It is an aldehyde with a double bond located at the third carbon atom and a butyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyloct-3-enal can be achieved through several methods. One common approach involves the aldol condensation of butanal with octanal under basic conditions, followed by dehydration to form the enal. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation and subsequent dehydration steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butyloct-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed:
Oxidation: 4-Butyloctanoic acid
Reduction: 4-Butyloct-3-enol
Substitution: 4-Butyloct-3-enyl halides
Wissenschaftliche Forschungsanwendungen
4-Butyloct-3-enal has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other carbon-carbon bond-forming reactions.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Butyloct-3-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical processes, such as enzyme inhibition and protein modification. The double bond in the compound allows it to participate in addition reactions, further expanding its range of interactions and effects.
Vergleich Mit ähnlichen Verbindungen
4-Butyloct-3-enal can be compared with other similar compounds, such as:
4-Butyloctanal: Lacks the double bond, making it less reactive in certain addition reactions.
4-Butyloct-2-enal: Has the double bond at a different position, affecting its reactivity and the types of products formed.
4-Butyloct-3-enol: The alcohol derivative, which has different chemical properties and reactivity compared to the aldehyde.
The uniqueness of this compound lies in its specific structure, which combines an aldehyde group with a double bond and a butyl substituent, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
920299-37-2 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
4-butyloct-3-enal |
InChI |
InChI=1S/C12H22O/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
SNOIDBZBAIINRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCC=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)

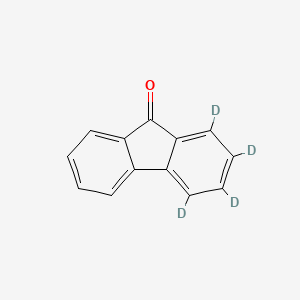
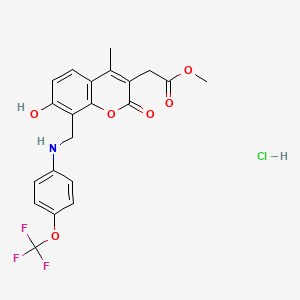
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)
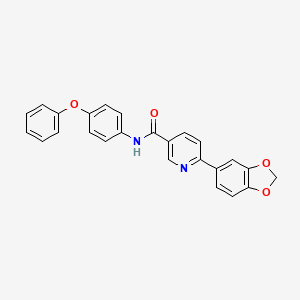
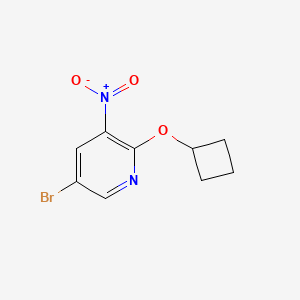
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
